Structural Confirmation of the Ceph-2-em Isomer via NMR and Mass Spectrometry
Δ2-Cefdinir is unequivocally identified as the ceph-2-em isomer of cefdinir (Impurity II), distinct from the parent cefdinir (Δ3 isomer) and other impurities such as the S-oxide (Impurity I) and 3-methyl analog (Impurity III) [1]. Structural characterization utilized 1H-NMR and MS, confirming the double bond migration from C-3 to C-2 [1]. This structural differentiation is critical as the Δ2 isomer exhibits reduced antibacterial activity compared to the parent drug [2].
| Evidence Dimension | Molecular Structure (Double Bond Position) |
|---|---|
| Target Compound Data | Double bond at C-2 position (ceph-2-em isomer) |
| Comparator Or Baseline | Cefdinir: Double bond at C-3 position (Δ3 isomer); Impurity I: S-oxide at sulfur; Impurity III: 3-methyl substitution |
| Quantified Difference | Isomeric shift confirmed by 1H-NMR chemical shift differences and mass spectral fragmentation patterns |
| Conditions | Isolation from cefdinir bulk drug using preparative HPLC; characterization by NMR, IR, and MS [1] |
Why This Matters
Ensures the correct impurity standard is procured for method validation, avoiding misidentification and inaccurate impurity profiling.
- [1] Rao K. V. V. P., et al. Isolation, structural elucidation and characterization of impurities in Cefdinir. J Pharm Biomed Anal. 2007 Mar 12;43(4):1476-82. View Source
- [2] Okamoto Y., et al. Degradation Kinetics and Isomerization of Cefdinir, a New Oral Cephalosporin, in Aqueous Solution. 1. J Pharm Sci. 1996 Sep;85(9):976-983. View Source
